cis-Epoxysuccinic acid
Overview
Description
cis-Epoxysuccinic acid is an organic compound that features an epoxide ring and a succinic acid backbone. It is a derivative of succinic acid where one of the carboxyl groups is converted into an epoxide. This compound is of significant interest due to its applications in the synthesis of enantiomerically pure tartaric acids, which are valuable in various industrial and scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-Epoxysuccinic acid can be synthesized through the epoxidation of maleic acid or maleic anhydride. The reaction typically involves the use of peracids such as peracetic acid or m-chloroperbenzoic acid as oxidizing agents. The reaction conditions often require a solvent like dichloromethane and are carried out at low temperatures to control the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of microbial epoxide hydrolases. These enzymes catalyze the conversion of maleic acid derivatives to this compound under mild conditions, making the process more environmentally friendly and cost-effective .
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of water and an acid or base catalyst to form dihydroxy succinic acid.
Reduction: It can be reduced to form succinic acid using reducing agents like lithium aluminum hydride.
Substitution: The epoxide ring can be opened by nucleophiles such as amines or alcohols to form various substituted succinic acid derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: Dihydroxy succinic acid.
Reduction: Succinic acid.
Substitution: Substituted succinic acid derivatives.
Scientific Research Applications
cis-Epoxysuccinic acid has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of cis-epoxysuccinic acid involves its interaction with epoxide hydrolases. These enzymes catalyze the hydrolysis of the epoxide ring, leading to the formation of dihydroxy succinic acid. The catalytic mechanism typically involves the formation of a covalent intermediate between the enzyme and the substrate, followed by the addition of water to open the epoxide ring .
Comparison with Similar Compounds
trans-Epoxysuccinic acid: Similar in structure but with the epoxide ring in the trans configuration.
Maleic acid: The precursor for the synthesis of cis-epoxysuccinic acid.
Succinic acid: The reduced form of this compound.
Uniqueness: this compound is unique due to its ability to form enantiomerically pure tartaric acids through enzymatic hydrolysis. This property makes it highly valuable in the production of chiral compounds, which are essential in the synthesis of pharmaceuticals and other fine chemicals .
Properties
IUPAC Name |
(2R,3S)-oxirane-2,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEMCPAKSGRHCN-XIXRPRMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H](O1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016953, DTXSID701016952 | |
Record name | Epoxymaleic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3S)-2,3-Oxiranedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16533-72-5, 2222820-55-3 | |
Record name | cis-Epoxysuccinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16533-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epoxymaleic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3S)-2,3-Oxiranedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-epoxysuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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